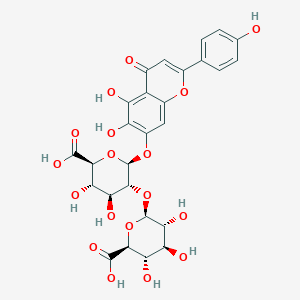

Scutellarin-7-diglucosidic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

150641-65-9 |

|---|---|

Fórmula molecular |

C27H26O18 |

Peso molecular |

638.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 |

Clave InChI |

IBLZNWWZRXJQAK-DBFWEQBMSA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Scutellarin-7-diglucosidic Acid: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin-7-diglucosidic acid is a naturally occurring flavone, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction and isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound. While much of the available research focuses on its aglycone, scutellarin, this guide distinguishes between the two and provides the most current and relevant information for this compound.

Natural Sources

This compound has been identified in several plant species. The primary and most cited sources are:

-

Perilla ocimoides var. Crispa : The purple leaves of this plant are a known source of this compound.[1]

-

Adiantum venustum Don : This species of maidenhair fern is another documented natural source of the compound.[1]

While other species of Perilla and related genera are rich in flavonoids, the specific presence and concentration of this compound require further investigation.

Isolation and Purification Methodologies

Detailed experimental protocols for the specific isolation of this compound are not extensively documented in publicly available literature. However, based on established methods for the extraction and purification of flavonoids from Perilla species, a general yet robust protocol can be outlined. The following sections describe a multi-step approach that can be adapted for the targeted isolation of this compound.

General Experimental Workflow

The isolation of this compound from its natural sources typically involves a series of steps including extraction, concentration, and chromatographic purification.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the extraction of flavonoids from Perilla leaves and can be optimized for the specific isolation of this compound.

1. Plant Material Preparation:

-

Source: Freshly collected purple leaves of Perilla ocimoides var. Crispa.

-

Processing: The leaves should be washed thoroughly with distilled water to remove any surface contaminants. Subsequently, they are air-dried in the shade or in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

-

Method: Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids.

-

Solvent: An aqueous solution of ethanol (e.g., 70% v/v) is commonly used as it effectively solubilizes flavonoids.

-

Procedure:

-

Mix the powdered plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

-

Place the flask in an ultrasonic bath.

-

Perform sonication for a specified duration, for instance, 30-60 minutes, at a controlled temperature (e.g., 50-60°C).

-

After sonication, separate the extract from the plant residue by filtration or centrifugation.

-

Repeat the extraction process on the residue two to three times to maximize the yield.

-

Pool the extracts from all repetitions.

-

3. Concentration:

-

The pooled extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol. The resulting aqueous solution is then typically lyophilized to obtain a dry crude extract.

4. Purification:

-

Step 1: Macroporous Resin Chromatography (Initial Purification)

-

Resin Selection: Non-polar or weakly polar macroporous resins (e.g., HP-20, Amberlite XAD-7) are suitable for adsorbing flavonoids from aqueous solutions.

-

Procedure:

-

Dissolve the crude extract in distilled water.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with distilled water to remove sugars, salts, and other highly polar impurities.

-

Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in the target compound are pooled and concentrated.

-

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)

-

Column: A reversed-phase C18 column is typically used for the separation of flavonoids.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is a common mobile phase system.

-

Procedure:

-

Dissolve the enriched flavonoid fraction from the previous step in a suitable solvent (e.g., methanol).

-

Inject the solution into the preparative HPLC system.

-

Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

-

Combine the pure fractions and remove the solvent under vacuum to obtain the purified compound.

-

-

5. Structural Elucidation:

-

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Specific quantitative data for the yield and purity of this compound from its natural sources is not well-documented in the reviewed literature. However, studies on the total flavonoid content in Perilla species can provide a general reference.

Table 1: Total Flavonoid Content in Perilla frutescens Extracts

| Plant Material | Extraction Method | Solvent | Total Flavonoid Content (mg/g of dry weight) | Reference |

| Perilla frutescens var. acuta Leaves | Maceration | Water | Not specified, but luteolin-7-O-diglucuronide content was 302.22 µg/mL in the extract | [2][3] |

| Perilla frutescens var. acuta Leaves | Maceration | 60% Ethanol | Not specified, but scutellarin content was 103.61 µg/mL in the extract | [2][3] |

Note: The data in Table 1 refers to total flavonoids or related compounds and not specifically to this compound. The yield of the target compound will be a fraction of the total flavonoid content and is dependent on the efficiency of the isolation and purification process.

Biological Activity and Signaling Pathways (of the Aglycone, Scutellarin)

Direct research on the signaling pathways modulated by this compound is limited. However, extensive studies have been conducted on its aglycone, scutellarin . It is plausible that this compound may exhibit similar biological activities, potentially acting as a prodrug that is hydrolyzed to scutellarin in vivo. The following signaling pathways have been reported to be modulated by scutellarin:

-

PI3K/Akt Signaling Pathway: Scutellarin has been shown to exert neuroprotective and anti-inflammatory effects through the modulation of the PI3K/Akt pathway.

-

MAPK Signaling Pathway: Scutellarin can regulate inflammatory responses by inhibiting the activation of MAPKs such as p38 and JNK.

-

NF-κB Signaling Pathway: A key mechanism of scutellarin's anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[4]

-

STAT3 Signaling Pathway: Scutellarin has been found to suppress the proliferation of certain cancer cells by inhibiting the STAT3 signaling pathway.

Caption: Key signaling pathways modulated by scutellarin, the aglycone of this compound.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential for further scientific investigation. This guide provides a foundational understanding of its natural sources and a plausible, adaptable protocol for its isolation and purification. While the biological activities of its aglycone, scutellarin, are well-documented, there is a clear need for further research to elucidate the specific pharmacological effects and mechanisms of action of this compound. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data on its prevalence in various natural sources and to conduct in-depth investigations into its own unique biological properties and signaling pathways. Such research will be invaluable for unlocking the full therapeutic potential of this natural product.

References

Scutellarin-7-diglucosidic acid from Perilla ocimoides: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Scutellarin-7-diglucosidic acid, a flavonoid isolated from the leaves of Perilla ocimoides. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the chemical properties, proposed biological activities, and underlying mechanisms of action of this compound, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for extraction, isolation, and biological evaluation are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Perilla ocimoides, a member of the mint family (Lamiaceae), is a plant with a long history of use in traditional medicine, particularly in East Asia.[1] Its leaves are a rich source of various bioactive compounds, including flavonoids.[2] Among these, this compound has been identified as a notable constituent.[2] Flavonoids as a class are well-recognized for their diverse pharmacological effects, including antioxidant and anti-inflammatory activities. This guide focuses specifically on this compound, providing a detailed technical resource for its study and potential development as a therapeutic agent. While much of the existing research has focused on its aglycone, scutellarin, this document compiles the available information on the glycoside form and provides context from its more extensively studied counterpart where direct data is limited.

Chemical and Physical Properties

This compound is a flavone glycoside. The presence of two glucuronic acid moieties significantly influences its solubility and pharmacokinetic properties compared to its aglycone, scutellarin.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆O₁₈ | [2] |

| Molecular Weight | 638.48 g/mol | [2] |

| CAS Number | 150641-65-9 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in water | [2] |

| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] | [2] |

Biological Activities

The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory effects. It is important to note that many in-depth mechanistic studies have been conducted on its aglycone, scutellarin. The biological activity of the glycoside may be direct or may result from its metabolism to scutellarin in vivo or in vitro.

Antioxidant Activity

Flavonoids are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. A comparative study on the antioxidant activity of scutellarin and its 7-O-glucuronide derivative (a closely related compound to this compound) provides valuable quantitative insights.

| Assay | Compound | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Scutellarin | 1.9 ± 0.1 | [3] |

| Scutellarin-7-O-glucuronide | 4.8 ± 0.3 | [3] | |

| ABTS Radical Scavenging | Scutellarin | 2.5 ± 0.2 | [3] |

| Scutellarin-7-O-glucuronide | 6.3 ± 0.4 | [3] | |

| Superoxide Anion Scavenging | Scutellarin | 12.5 ± 0.8 | [3] |

| Scutellarin-7-O-glucuronide | 8.9 ± 0.5 | [3] | |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Scutellarin | 1.7 ± 0.1 | [3] |

| Scutellarin-7-O-glucuronide | 5.2 ± 0.3 | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways. While specific quantitative data for the anti-inflammatory activity of this compound is limited, studies on its aglycone, scutellarin, and other flavonoids suggest potent activity. A common in vitro assay for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Assay | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Nitric Oxide Production Inhibition | Scrocaffeside A (a flavonoid) | RAW 264.7 | 31.4 | [4] |

| Naringenin-7-O-glucoside (a flavonoid glycoside) | RAW 264.7 | 41.2 | [4] | |

| Acteoside (a phenylethanoid glycoside) | RAW 264.7 | 52.2 | [4] |

Signaling Pathways

The mechanisms underlying the biological activities of this compound are likely mediated through the modulation of various intracellular signaling pathways. Research on its aglycone, scutellarin, has identified several key pathways involved in inflammation and oxidative stress responses. It is hypothesized that this compound may exert its effects through similar pathways, either directly or following its conversion to scutellarin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Scutellarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.[5] Scutellarin has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.[5][6]

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses.[5] Scutellarin has been reported to activate this pathway, leading to the expression of antioxidant enzymes.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from Perilla ocimoides.

Extraction and Isolation of this compound

This protocol is adapted from methods for the extraction and purification of flavonoids from Perilla leaves.[1][7]

5.1.1. Extraction

-

Preparation of Plant Material: Air-dry the leaves of Perilla ocimoides at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaves in 60% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[1]

-

Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic extraction at 60°C for 10 minutes.[1]

-

Flash Evaporation: Concentrate the extract using a flash evaporator for 60 seconds.[1]

-

Filtration and Collection: Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

5.1.2. Purification by Macroporous Resin Chromatography

-

Resin Preparation: Pre-treat HPD450 macroporous resin by washing with ethanol and then water until neutral.[1][7]

-

Column Loading: Load the crude extract onto the prepared resin column at a concentration of 0.06 mg/mL.[7]

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute the flavonoids from the resin using 70% ethanol.[7]

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using High-Performance Liquid Chromatography (HPLC).

-

Purification and Identification: Pool the fractions containing the target compound and further purify using techniques such as preparative HPLC. Confirm the structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antioxidant Assays

5.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assays

5.3.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition and calculate the IC₅₀ value. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Compositions, Extraction Optimizations, and In Vitro Bioactivities of Flavonoids from Perilla Leaves (Perillae folium) by Microwave-Assisted Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the chemical structure and properties of Scutellarin-7-diglucosidic acid. Due to a significant lack of specific research on this particular compound, this guide will focus on the closely related and extensively studied compound, Scutellarin (Scutellarein-7-O-glucuronide), to provide a foundational understanding. The structural differences will be clearly delineated.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally characterized by a flavone backbone, scutellarein, linked to two glucuronic acid moieties at the 7-position. While isolated from natural sources such as Perilla ocimoides, comprehensive studies on its specific biological effects and mechanisms of action are currently limited in publicly available scientific literature.[1][2]

In contrast, Scutellarin, which possesses a single glucuronic acid at the same position, has been the subject of extensive research. It is a major active component of the traditional Chinese medicine Erigeron breviscapus and has demonstrated a wide array of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. This guide will leverage the wealth of data on Scutellarin to provide a potential framework for understanding the properties of its diglucosidic counterpart.

Chemical Structure and Properties

The core structure of both compounds is the aglycone Scutellarein (4',5,6,7-tetrahydroxyflavone). The key distinction lies in the glycosylation at the 7-hydroxyl group.

-

This compound: Possesses a diglucuronide chain at the 7-position.

-

Scutellarin: Possesses a single glucuronic acid at the 7-position.

This difference in glycosylation is expected to influence the molecule's polarity, solubility, bioavailability, and potentially its interaction with biological targets.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₁₈ | [1][2] |

| Molecular Weight | 638.48 g/mol | [1][2] |

| CAS Number | 150641-65-9 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Solubility | Soluble in water (6 mg/mL with ultrasonic and warming) | [1][2] |

| Storage | 4°C for short term; -20°C to -80°C in solvent for long term | [1][2] |

Physicochemical Properties of Scutellarin

For comparative purposes, the properties of the more studied Scutellarin are presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₂ | [3] |

| Molecular Weight | 462.36 g/mol | |

| CAS Number | 27740-01-8 | [3] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 0.2 mg/ml | |

| λmax | 284, 336 nm |

Biological Activities and Signaling Pathways of Scutellarin

The following sections detail the biological activities and associated signaling pathways that have been extensively documented for Scutellarin. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Anti-inflammatory Effects

Scutellarin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Caption: Scutellarin inhibits inflammatory pathways.

Neuroprotective Effects

Scutellarin has demonstrated significant neuroprotective properties in various models of neurological damage, including cerebral ischemia.

Caption: Scutellarin's inhibition of the cGAS-STING pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF-κB, anti-p-Akt, anti-Nrf2, anti-cGAS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a flavonoid with a chemical structure that suggests potential biological activities similar to the well-studied Scutellarin. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanisms of action. The information provided in this guide on Scutellarin serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for obtaining pure this compound.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In vitro and in vivo Studies: Systematically evaluating its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, and comparing them to Scutellarin.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

Such studies are crucial to unlock the potential of this lesser-known natural compound for the development of novel therapeutics.

References

An In-Depth Technical Guide to Scutellarin-7-diglucosidic acid (CAS Number 150641-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellarin-7-diglucosidic acid, with the Chemical Abstracts Service (CAS) number 150641-65-9, is a naturally occurring flavone. This technical guide aims to provide a comprehensive overview of the existing scientific knowledge on this compound. However, it is critical to note at the outset that publicly available research on this compound is exceptionally limited. A significant portion of the scientific literature indexed under similar names, particularly "Scutellarin," pertains to a different, though structurally related, molecule (Scutellarin, CAS 27740-01-8). This guide will focus strictly on the information available for this compound and will highlight the current knowledge gaps to prevent confusion with its more extensively studied counterpart.

Compound Identification and Chemical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It has been identified and isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2]

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 150641-65-9 | [1][2] |

| Molecular Formula | C₂₇H₂₆O₁₈ | [1][2] |

| Molecular Weight | 638.48 g/mol | [1][2] |

| Class | Flavone | [1] |

| Natural Source | Perilla ocimoides var. Crispa | [1][2] |

Distinction from Scutellarin

It is imperative to distinguish this compound from the compound commonly referred to as Scutellarin. Scutellarin (CAS 27740-01-8) is the 7-O-glucuronide of scutellarein and has the molecular formula C₂₁H₁₈O₁₂.[3] Scutellarin has been the subject of extensive pharmacological research, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[4][5][6] The majority of studies investigating signaling pathways, such as those involving NF-κB, MAPK, and PI3K/Akt, have been conducted on Scutellarin, not this compound.[7]

The structural difference, a diglucosidic acid moiety in the target compound versus a glucuronide group in Scutellarin, is significant and would be expected to result in different physicochemical properties, pharmacokinetic profiles, and biological activities.

Biological Activity and Pharmacological Data

As of the latest available data, there is a notable absence of published, in-depth studies on the biological activity and pharmacological properties of this compound. The existing search results do not contain any quantitative data, such as IC₅₀ or EC₅₀ values, pharmacokinetic parameters, or detailed efficacy studies in preclinical models for this specific compound.

Experimental Protocols

A thorough review of the scientific literature did not yield any detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. While general methods for flavonoid extraction and analysis exist, specific protocols tailored to this compound are not available in the reviewed literature.

Signaling Pathways and Mechanistic Studies

Due to the lack of research on its biological effects, there are no described signaling pathways or mechanisms of action for this compound in the available literature. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible.

To illustrate a hypothetical experimental workflow for future studies, the following diagram is provided.

Caption: A generalized workflow for the future investigation of this compound.

Conclusion and Future Directions

This compound (CAS 150641-65-9) is a defined chemical entity isolated from Perilla ocimoides var. Crispa. However, there is a profound lack of scientific data regarding its biological activities, mechanisms of action, and potential therapeutic applications. It is crucial for researchers to differentiate this compound from the extensively studied Scutellarin (CAS 27740-01-8) to avoid misattribution of pharmacological effects.

The current state of knowledge represents a significant gap and an opportunity for future research. A systematic investigation, following a workflow similar to the one outlined above, is necessary to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent. Future studies should focus on isolating or synthesizing sufficient quantities of the compound for comprehensive in vitro and in vivo testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scutellarin | C21H18O12 | CID 185617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scutellarin - Wikipedia [en.wikipedia.org]

- 6. Pharmacological Effects of Scutellarin, An Active Component of Genus Scutellaria and Erigeron: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Scutellarin-7-diglucosidic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Scutellarin-7-diglucosidic acid, a naturally occurring flavone. The document details the enzymatic steps from the precursor L-phenylalanine to the final glycosylated product, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved.

Introduction to this compound

This compound is a flavone glycoside that has been isolated from the purple leaves of Perilla ocimoides var. Crispa. Its chemical formula is C27H26O18, and its molecular weight is 638.48 g/mol . The structure consists of the flavone aglycone, scutellarein, glycosylated at the 7-hydroxyl position with a diglucuronic acid moiety. This complex glycosylation is believed to influence the compound's solubility, stability, and biological activity. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the targeted synthesis of related compounds with potential therapeutic applications.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the scutellarein aglycone and the subsequent glycosylation events.

Biosynthesis of the Scutellarein Aglycone

The formation of scutellarein begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This is followed by the flavonoid biosynthesis pathway, which leads to the formation of apigenin, a key intermediate. A final hydroxylation step yields scutellarein. The enzymatic reactions are as follows:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavone synthase II (FNSII): A cytochrome P450 enzyme that introduces a double bond into the C-ring of naringenin to form apigenin.[1][2]

-

Flavone-6-hydroxylase (F6H): Another cytochrome P450 enzyme that hydroxylates apigenin at the 6-position to yield scutellarein.

Glycosylation of Scutellarein

The subsequent glycosylation of scutellarein at the 7-hydroxyl group leads to the final product. This process involves at least two enzymatic steps:

-

Flavonoid-7-O-glucuronosyltransferase (F7GAT/UBGAT): This enzyme transfers a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of scutellarein, forming scutellarin (scutellarein-7-O-glucuronide).

-

Glucuronosyltransferase (putative): A second glucuronosyltransferase is hypothesized to catalyze the addition of another glucuronic acid molecule to the first glucuronic acid, forming the diglucuronic acid side chain. The exact linkage between the two glucuronic acid units requires further investigation, but the chemical structure suggests a linkage to one of the hydroxyl groups of the first glucuronic acid. The enzymes responsible for such flavonoid diglucuronide formation have been identified in some plants, suggesting a similar mechanism may be at play here.[1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of the scutellarein aglycone. Data for the glycosyltransferases is still limited.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |

| PAL | Pyrus bretschneideri | L-Phenylalanine | - | - | - | [3] |

| C4H | Various | trans-Cinnamic acid | 0.61 - 40.68 | - | - | [4] |

| CHS | Panicum virgatum | p-Coumaroyl-CoA | - | - | - | [5] |

| CHI | Panicum virgatum | Naringenin chalcone | 16.04 ± 6.28 | 8012 ± 1185 | 499.5 | [5] |

| CHI | Deschampsia antarctica | Naringenin chalcone | - | 7819 ± 825 min⁻¹ | - | [6] |

Note: A comprehensive and standardized set of kinetic data for all enzymes in the pathway from a single source is not currently available. The data presented is from various studies and may have been determined under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the scutellarin biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the scutellarin pathway for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., PAL, C4H, 4CL, CHS, CHI, FNSII, F6H, F7GAT) are synthesized with codon optimization for expression in Escherichia coli. The genes are then cloned into an appropriate expression vector, such as pET-28a(+) for N-terminal His-tagging.

-

Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

-

Protein Purification:

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.

-

In Vitro Enzyme Assays

4.2.1. Flavone Synthase II (FNSII) Assay

Objective: To determine the activity of FNSII in converting flavanones to flavones.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 µM Naringenin (substrate)

-

1.5 mM NADPH

-

Purified FNSII enzyme (1-5 µg)

-

Total volume: 200 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC-UV to detect and quantify the product, apigenin.

4.2.2. Flavonoid-7-O-glucuronosyltransferase (F7GAT) Assay

Objective: To determine the activity of F7GAT in glucuronidating the 7-hydroxyl group of scutellarein.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

50 µM Scutellarein (substrate)

-

2 mM UDP-glucuronic acid (UDPGA)

-

Purified F7GAT enzyme (1-5 µg)

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture and analyze the supernatant by HPLC-UV or LC-MS to detect and quantify the product, scutellarin.

HPLC Analysis of Scutellarin and its Glycosides

Objective: To separate and quantify scutellarin and its glycosylated derivatives.

Protocol:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient program would be:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: Linear gradient from 50% to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 10% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor the absorbance at a wavelength of approximately 335 nm.

-

Quantification: Create a calibration curve using standards of scutellarin and, if available, its glycosylated derivatives to quantify the compounds in the samples based on their peak areas.[7]

Visualizations

Biosynthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Scutellarin-7-diglucosidic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Scutellarin-7-diglucosidic acid, a naturally occurring flavone. While direct access to raw numerical data from commercial suppliers' spectroscopic analyses was not publicly available at the time of this writing, this document outlines the expected data presentation, detailed experimental protocols for the characterization of such compounds, and relevant biological context to facilitate further research and development.

This compound is a flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1] Its molecular formula is C₂₇H₂₆O₁₈ and it has a molecular weight of 638.48 g/mol .[1][2] The compound is identified by the CAS number 150641-65-9.[2][]

Spectroscopic Data

Quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and verification of natural products like this compound. While the specific data sheets from commercial sources were not accessible, the following tables are structured to present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment Ions (m/z) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the analysis of flavonoid glycosides.[4][5][6]

Isolation of this compound

A general procedure for the isolation of flavonoid glycosides from plant material involves solvent extraction, followed by chromatographic separation. For this compound from Perilla ocimoides, a typical protocol would be:

-

Extraction: Dried and powdered leaves of Perilla ocimoides are extracted with a suitable solvent, such as a methanol/water mixture.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.

-

Purification: Fractions containing the target compound are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of the carbon atoms in the molecule.

-

2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

-

Mass Spectrometry (MS)

-

Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is typically used for the analysis of flavonoid glycosides.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is a common technique for flavonoid glycosides, and can be run in both positive and negative ion modes.

-

Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions, which provide valuable information about the structure of the molecule, including the nature and position of the glycosidic linkages.

-

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, the closely related compound, Scutellarin, has been shown to exhibit significant biological activity. Scutellarin is known to inhibit key inflammatory and cancer-related signaling pathways. Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of this compound.

The following diagram illustrates a generalized workflow for investigating the inhibitory effects of a compound like Scutellarin on a cellular signaling pathway.

Caption: Workflow for Investigating Signaling Pathway Inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of flavonoid-based therapeutics. While the specific spectroscopic data for this compound remains to be fully publicly disclosed, the provided protocols and biological context offer a robust starting point for further investigation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin-7-diglucosidic acid, a flavonoid glycoside, is a natural product isolated from the leaves of Perilla frutescens (L.) Britt., commonly known as perilla or shiso. This in-depth technical guide provides a comprehensive overview of its chemical identity, related compounds, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

This compound is a complex flavonoid. Its core structure is the aglycone scutellarein, a flavone, which is glycosidically linked to two glucuronic acid moieties at the 7-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 150641-65-9[] |

| Molecular Formula | C27H26O18 |

| Molecular Weight | 638.48 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[] |

| Common Synonyms | Scutellarein-7-O-diglucoside |

Related Compounds

This compound belongs to a class of flavonoids characterized by the scutellarein aglycone. Several structurally related compounds are found in Perilla frutescens and other plant sources. Understanding these related compounds is crucial for comparative studies and for understanding structure-activity relationships.

Table 2: Structurally and Functionally Related Compounds

| Compound | Aglycone | Glycosidic Moiety at C-7 | Natural Source (Examples) | Key Biological Activities (Reported) |

| Scutellarin | Scutellarein | β-D-glucuronide | Scutellaria barbata, Erigeron breviscapus | Anti-inflammatory, neuroprotective, cardioprotective, anticancer[2][3][4] |

| Scutellarein-7-O-glucoside | Scutellarein | β-D-glucose | Scutellaria species | Antioxidant, anti-inflammatory[5] |

| Luteolin-7-O-diglucuronide | Luteolin | di-glucuronide | Perilla frutescens | Anti-inflammatory (NF-κB inhibition)[6] |

| Apigenin-7-O-diglucuronide | Apigenin | di-glucuronide | Perilla frutescens | Anti-inflammatory (NF-κB inhibition)[6] |

| Scutellarein | - | - | Aglycone of various glycosides | Antioxidant, anti-inflammatory, anticancer[7] |

Potential Biological Activities and Signaling Pathways

Direct experimental studies on the biological activity of this compound are limited. However, based on the known activities of its constituent parts (scutellarein) and closely related flavonoid diglycosides found in Perilla frutescens, its potential pharmacological effects can be inferred. The primary anticipated activity is anti-inflammatory, likely mediated through the inhibition of the NF-κB signaling pathway.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

Studies on other flavonoid diglucuronides isolated from Perilla frutescens, such as luteolin-7-O-diglucuronide and apigenin-7-O-diglucuronide, have demonstrated anti-inflammatory effects by suppressing the NF-κB pathway[6]. The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may inhibit one or more steps in this pathway, thereby reducing the inflammatory response.

References

- 2. Scutellarin - Wikipedia [en.wikipedia.org]

- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of glucose-containing scutellarein derivatives as neuroprotective agents based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Therapeutic Potential of Scutellarin

An important introductory note: This technical guide focuses primarily on the therapeutic effects of Scutellarin . The user's original query specified Scutellarin-7-diglucosidic acid . It is crucial to understand that while these compounds are structurally related, the vast majority of available scientific literature and pre-clinical data pertains to Scutellarin. Scutellarin is the 7-O-glucuronide of scutellarein, whereas this compound contains two glucose moieties. Due to the limited specific research on this compound, this guide will comprehensively cover the significant findings on Scutellarin, which is considered the major active form and is extensively studied. This approach provides a robust foundation for understanding the potential therapeutic applications of this class of flavonoids.

Abstract

Scutellarin, a flavonoid glycoside primarily isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its therapeutic potential across a spectrum of diseases, including inflammatory disorders, neurodegenerative diseases, cardiovascular conditions, and various cancers. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. This technical guide provides a comprehensive overview of the current state of research on Scutellarin, with a focus on its therapeutic effects, underlying mechanisms, and relevant experimental data. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Therapeutic Effects of Scutellarin

Scutellarin exhibits a broad range of therapeutic effects, which are summarized below.

Anti-inflammatory Effects

Scutellarin has demonstrated potent anti-inflammatory properties in various preclinical models. It effectively suppresses the production of pro-inflammatory mediators and cytokines.[1][2][3] The primary mechanisms involve the inhibition of key inflammatory signaling pathways.[1][4]

Neuroprotective Effects

A substantial body of evidence supports the neuroprotective potential of Scutellarin.[3][5][6] It has been shown to be effective in models of cerebral ischemia/reperfusion injury by reducing infarct volume and improving neurological outcomes.[7][8] Its neuroprotective actions are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.[6][9]

Cardiovascular Protective Effects

Scutellarin exerts protective effects on the cardiovascular system.[5][10] It has been shown to protect against myocardial ischemia-reperfusion injury, reduce myocardial fibrosis, and protect vascular endothelial function.[5] The underlying mechanisms include the modulation of signaling pathways that regulate inflammation, oxidative stress, and apoptosis in the cardiovascular system.[4][5]

Anticancer Effects

Scutellarin has emerged as a potential anticancer agent, demonstrating inhibitory effects on various cancer cell types.[11][12][13] It can induce apoptosis, inhibit cell proliferation and invasion, and arrest the cell cycle in cancer cells.[11][14] These effects are mediated through the regulation of multiple signaling pathways involved in cancer progression.[11][12]

Quantitative Data on the Bioactivities of Scutellarin

The following tables summarize the quantitative data from various preclinical studies on Scutellarin.

Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects of Scutellarin

| Cell Line | Model | Treatment | Concentration/Dose | Key Findings | Reference |

| BV-2 microglia | LPS-induced inflammation | Scutellarin | Not specified | Inhibited production of NO, TNF-α, IL-1β, and ROS | [9] |

| Primary cortical neurons | Oxygen-glucose deprivation (OGD) | Scutellarin | 25, 50, 100 μM | Protected neurons, decreased apoptosis, and inhibited ROS generation | [7] |

| Human aortic endothelial cells (HAECs) | Angiotensin II-induced apoptosis | Scutellarin | Not specified | Inhibited ROS generation and apoptosis | [4] |

Table 2: In Vivo Neuroprotective and Cardiovascular Effects of Scutellarin

| Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 and 60 mg/kg | Intraperitoneal injection | Improved neurological score and diminished brain infarct volume | [7] |

| Rats | Myocardial Ischemia Reperfusion (MIR) | 45 and 90 mg/kg | Intravenous | Significantly reduced ischemic size and restored endothelium-dependent vasodilation | [1] |

| Rats | Acute ischemic injury | 6 mg/kg and 12 mg/kg | Tail vein injection | Reduced brain infarct size by 25.63% and 26.95% respectively | [15] |

Table 3: Anticancer Effects of Scutellarin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| SF-295 | Glioblastoma | 92.556 μg/mL | [16] |

| U251 | Glioblastoma | 273.567 μg/mL | [16] |

| M059K | Glioblastoma | 278.557 μg/mL | [16] |

| HCT116 | Colon Cancer | > 100 μM (sensitizing agent) | [10] |

| MCF-7 | Breast Cancer | 40-120 μM (induced apoptosis) | [17] |

| PC-9 and H1975 | Non-small cell lung cancer | Dose-dependent inhibition (5-160 μM) | [13] |

| U251 and LN229 | Glioma | 267.4 μM and 286.1 μM | [18] |

Mechanisms of Action and Signaling Pathways

Scutellarin's therapeutic effects are mediated through its interaction with a complex network of cellular signaling pathways.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellarin has been consistently shown to inhibit the activation of the NF-κB pathway.[1][4][19] It achieves this by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[20] This leads to a downstream reduction in the expression of pro-inflammatory genes.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. Scutellarin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, while in some contexts, it can activate the ERK pathway.[17][20][21]

Activation of PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Scutellarin has been demonstrated to activate the PI3K/Akt pathway, which contributes to its neuroprotective and cardioprotective effects.[15][16][22][23]

Upregulation of Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Scutellarin activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][4][21] This mechanism is central to its antioxidant and cytoprotective effects.

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of Scutellarin.

In Vitro Cell-Based Assays

-

Cell Lines: A variety of cell lines are used depending on the therapeutic area of interest. Common examples include:

-

Inflammation: RAW 264.7 (murine macrophages), BV-2 (murine microglia)[9][20]

-

Neuroprotection: PC12 (rat pheochromocytoma), primary cortical neurons[7][22]

-

Cardioprotection: H9c2 (rat cardiomyocytes), human umbilical vein endothelial cells (HUVECs)[5]

-

Cancer: MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer), U251, SF-295 (glioblastoma)[10][16][17]

-

-

Cell Viability and Proliferation Assays:

-

MTT/XTT Assay: To assess cell viability, cells are typically seeded in 96-well plates and treated with various concentrations of Scutellarin for specified durations (e.g., 24, 48, 72 hours). MTT or XTT reagent is then added, and the absorbance is measured to determine the percentage of viable cells.[13][17]

-

Colony Formation Assay: To evaluate long-term proliferative capacity, cells are seeded at a low density and treated with Scutellarin. After a period of incubation (e.g., 1-2 weeks), the colonies are fixed, stained (e.g., with crystal violet), and counted.[17]

-

-

Apoptosis Assays:

-

Annexin V/PI Staining: Apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[17]

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, often visualized by fluorescence microscopy.[10][15]

-

-

Western Blot Analysis:

-

Protocol Overview: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-p38, Akt, Nrf2, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20][24]

-

In Vivo Animal Models

-

Animal Models:

-

Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is widely used to mimic ischemic stroke.[7][15]

-

Myocardial Infarction: Ligation of the left anterior descending coronary artery in rats is a common model for myocardial infarction.[1]

-

Cancer Xenografts: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice) to form tumors.[14][16]

-

-

Drug Administration:

-

Scutellarin is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via various routes, including intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. Dosages vary depending on the model and study design but often range from 10 to 100 mg/kg.[1][7][15]

-

-

Endpoint Analysis:

-

Infarct Size Measurement: In stroke and myocardial infarction models, the brain or heart tissue is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.[7][15]

-

Histological Analysis: Tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology or with specific markers for immunohistochemistry to assess protein expression and localization.[15]

-

Behavioral Tests: In neurological models, functional outcomes are assessed using tests such as the neurological deficit score.[7][8]

-

Conclusion and Future Directions

Scutellarin has demonstrated a remarkable range of therapeutic effects in preclinical studies, positioning it as a promising candidate for the development of novel therapies for a variety of diseases. Its ability to modulate multiple key signaling pathways underscores its potential to address complex disease pathologies. However, challenges remain, particularly concerning its low bioavailability.[3] Future research should focus on developing novel drug delivery systems and formulations to enhance its pharmacokinetic profile. Furthermore, while the mechanisms of action of Scutellarin are being elucidated, further studies are needed to fully understand its molecular targets and to translate the promising preclinical findings into clinical applications. The structural and functional relationship between Scutellarin and its related compounds, such as this compound, also warrants further investigation to explore their comparative therapeutic potential.

References

- 1. Scutellarin’s Cardiovascular Endothelium Protective Mechanism: Important Role of PKG-Iα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scutellarin inhibits inflammatory PANoptosis by diminishing mitochondrial ROS generation and blocking PANoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scutellarin exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 23. portlandpress.com [portlandpress.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Scutellarin-7-diglucosidic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scutellarin-7-diglucosidic acid is a flavone naturally occurring in plants such as Perilla ocimoides. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound. This document provides a detailed application note and protocol for the HPLC analysis of this compound. The methodologies presented are based on established principles for the analysis of structurally related flavonoids, such as scutellarin, and serve as a comprehensive guide for method development and validation.

I. HPLC Method Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the recommended starting conditions, which may require further optimization for specific matrices.

Table 1: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.2% Formic Acid (or Phosphoric Acid to pH 2.5) |

| Gradient | Optimized based on scouting runs (e.g., starting with 10-20% A) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 45 °C |

| Detection Wavelength | To be determined by UV-Vis scan (a starting point is ~235-280 nm) |

| Injection Volume | 10 - 20 µL |

| Internal Standard | Rutin or a structurally similar and stable compound |

II. Method Validation Summary

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance characteristics expected from a validated HPLC method for a flavonoid compound, based on literature for related analytes.

Table 2: Summary of Method Validation Parameters (Based on Scutellarin Data)

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.04 - 0.3 µg/mL |

| Precision (%RSD) | < 2% for intra-day and inter-day |

| Accuracy (Recovery %) | 95% - 105% |

| Robustness | Unaffected by minor changes in pH, flow rate, and mobile phase composition |

III. Experimental Protocols

A. Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade Acetonitrile.

-

Prepare Mobile Phase B: Add 2 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

-

Degas both mobile phases using a sonicator or vacuum filtration.

-

-

Standard Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Plant Extracts: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample matrix. The final extract should be dissolved in the mobile phase.

-

Plasma Samples: Perform protein precipitation followed by liquid-liquid extraction or SPE.[1]

-

Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

-

B. HPLC System Setup and Operation

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 45 °C.

-

Set the detection wavelength based on the UV-Vis absorbance maximum of this compound.

-

Create a sequence table with standards, samples, and blanks.

-

Inject the prepared solutions into the HPLC system.

C. Data Analysis

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

IV. Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Quantitative Analysis of Scutellarin-7-diglucosidic acid

Introduction

Scutellarin-7-diglucosidic acid is a naturally occurring flavone found in plants such as Perilla ocimoides var. Crispa.[1][2] As a member of the flavonoid family, it is of interest to researchers in drug discovery and natural product chemistry for its potential biological activities. Accurate and robust quantitative analysis methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of this compound and its aglycone, Scutellarin, in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This section details the protocol for the quantification of Scutellarin, the aglycone of this compound, which can be adapted for the analysis of the glycosylated form.

Protocol: HPLC-UV Method for Scutellarin Quantification in Plasma

This method is suitable for pharmacokinetic studies in biological matrices like rabbit plasma.

1. Chromatographic Conditions:

-

Column: Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm)[3]

-

Mobile Phase: Methanol: 0.02 mol/L Phosphate Buffer (pH 3.0, adjusted with phosphoric acid): Acetonitrile (65:35:10, v/v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 25°C[3]

-

Detection Wavelength: 334 nm[3]

2. Sample Preparation (Plasma):

-

Utilize Solid Phase Extraction (SPE) for plasma sample cleanup.

-

Detailed SPE protocols can be adapted from established methods for flavonoid extraction from plasma.

3. Method Validation Parameters:

-

Linearity: A linear range of 0.02-10.0 mg/L was established for scutellarin in plasma.[4]

-

Recovery: The method recovery was reported to be between 96.15% and 99.31%.[4]

-

Precision: The within-day and between-day Relative Standard Deviations (RSDs) were all below 10%.[4]

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices like plasma and urine.

Protocol: LC-MS/MS Method for Scutellarin Quantification in Plant Extracts

This protocol is designed for the quantification of scutellarin in Erigeron breviscapus extracts and can be adapted for other plant matrices.

1. Extraction from Plant Material:

-

Perform a suitable extraction method, such as maceration or sonication, using a solvent like methanol or ethanol.

2. LC-MS/MS Conditions:

-

Ionization Mode: Negative Ion Mode[5]

-

Interface: Turboionspray[5]

-

Interface Temperature: 350°C (to overcome ion suppression)[5]

-

Sample Dilution: 1000-fold dilution of the extract is recommended to minimize matrix effects.[5]

3. Method Performance:

-

Linearity: The calibration curve for scutellarin showed excellent linearity over a wide concentration range of 0.01-100 µg/mL (r=0.998).[5]

-

Limit of Detection (LOD): 15 pg/mL with a 10 µL injection volume.[5]

-

Analysis Time: Approximately 4 minutes per sample.[5]

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

III. Quantitative Data Summary

The following tables summarize the quantitative data for Scutellarin based on the described methods. These values can serve as a reference for method development for this compound.

Table 1: HPLC-UV Method Parameters and Performance

| Parameter | Value | Reference |

| Column | Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm) | [3] |

| Mobile Phase | Methanol:Phosphate Buffer:Acetonitrile (65:35:10) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | 334 nm | [3] |

| Linear Range | 0.02 - 10.0 mg/L | [4] |

| Recovery | 96.15% - 99.31% | [4] |

| Precision (RSD) | < 10% | [4] |